2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-phenylacetamide 2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 905681-95-0
VCID: VC6148855
InChI: InChI=1S/C12H11N3O2S/c16-10(14-9-4-2-1-3-5-9)8-18-11-6-7-13-12(17)15-11/h1-7H,8H2,(H,14,16)(H,13,15,17)
SMILES: C1=CC=C(C=C1)NC(=O)CSC2=CC=NC(=O)N2
Molecular Formula: C12H11N3O2S
Molecular Weight: 261.3

2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-phenylacetamide

CAS No.: 905681-95-0

Cat. No.: VC6148855

Molecular Formula: C12H11N3O2S

Molecular Weight: 261.3

* For research use only. Not for human or veterinary use.

2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-phenylacetamide - 905681-95-0

Specification

CAS No. 905681-95-0
Molecular Formula C12H11N3O2S
Molecular Weight 261.3
IUPAC Name 2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-phenylacetamide
Standard InChI InChI=1S/C12H11N3O2S/c16-10(14-9-4-2-1-3-5-9)8-18-11-6-7-13-12(17)15-11/h1-7H,8H2,(H,14,16)(H,13,15,17)
Standard InChI Key FSZQISNYZVZKMT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)CSC2=CC=NC(=O)N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyrimidin-2(1H)-one ring substituted at the 4-position with a sulfanyl group (–S–), which connects to an acetamide moiety. The acetamide nitrogen is further substituted with a phenyl group, creating a planar arrangement that may influence intermolecular interactions. Key structural parameters include:

PropertyValue
IUPAC Name2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-phenylacetamide
SMILESC1=CC=C(C=C1)NC(=O)CSC2=CC=NC(=O)N2
InChI KeyFSZQISNYZVZKMT-UHFFFAOYSA-N
XLogP3-AA1.7 (estimated)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4

The presence of both hydrogen bond donors (amide NH, pyrimidine NH) and acceptors (carbonyl groups) suggests potential for forming stable interactions with biological targets.

Solubility and Stability

Experimental solubility data remain unreported, but computational predictions using the ESOL model estimate moderate lipophilicity (LogP ≈ 1.7), indicating probable solubility in polar aprotic solvents like DMSO or DMF. The compound’s stability under physiological conditions requires further investigation, though the conjugated pyrimidine system may confer resistance to hydrolytic degradation compared to simpler acetamides.

Research Challenges and Future Directions

Metabolic Stability

The compound’s metabolic fate remains uncharacterized. Phase I metabolism likely involves:

  • Oxidation: Sulfanyl → sulfoxide/sulfone (mediated by CYP3A4)

  • Hydrolysis: Acetamide cleavage via amidases

  • Ring Hydroxylation: Para positions on the phenyl group

Comparative studies with fluorinated analogs (e.g., 2-(2-fluorophenyl)acetamide derivatives ) could improve metabolic stability through reduced CYP affinity.

Toxicity Profiling

Acute toxicity parameters (LD₅₀, neurotoxicity) must be established. The rotarod test, which measures motor coordination impairment in rodents, provides a standard assessment . Structural analogs showing <20% toxicity at therapeutic doses suggest a favorable safety profile, but direct testing is essential.

Formulation Strategies

Given the compound’s likely poor aqueous solubility, advanced delivery systems should be explored:

  • Nanocrystallization: Particle size reduction to <200 nm for enhanced dissolution

  • Prodrug Approaches: Esterification of the acetamide carbonyl to improve membrane permeability

  • Co-crystallization: With citric acid or nicotinamide to modify solid-state properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator